molecular formula C10H10N2O B13576118 5-Benzylisoxazol-4-amine

5-Benzylisoxazol-4-amine

Cat. No.: B13576118
M. Wt: 174.20 g/mol
InChI Key: SHCRGAVQYDSVLR-UHFFFAOYSA-N
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Description

5-Benzylisoxazol-4-amine is a heterocyclic compound featuring a five-membered isoxazole ring with a benzyl group attached to the nitrogen atom at position 5 and an amine group at position 4. Isoxazole derivatives are known for their significant biological activities and are commonly found in many commercially available drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for 5-Benzylisoxazol-4-amine often involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Benzylisoxazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Benzylisoxazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent in drug discovery programs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Benzylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Benzylisoxazol-4-amine include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at position 5 and the amine group at position 4 allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-benzyl-1,2-oxazol-4-amine

InChI

InChI=1S/C10H10N2O/c11-9-7-12-13-10(9)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2

InChI Key

SHCRGAVQYDSVLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=NO2)N

Origin of Product

United States

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